molecular formula C23H26N2O4 B14141687 (3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione CAS No. 1212092-05-1

(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B14141687
CAS No.: 1212092-05-1
M. Wt: 394.5 g/mol
InChI Key: DEHBZFXECLPMEV-PYCASWLRSA-N
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Description

The compound (3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic molecule with a unique structure that includes multiple chiral centers and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, introduction of the tert-butyl group, and the attachment of the prop-2-en-1-yloxyphenyl moiety. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the oxazolo[4,5-f]isoindole core through cyclization reactions.

    Substitution Reactions: Introduction of the tert-butyl group via substitution reactions.

    Coupling Reactions: Attachment of the prop-2-en-1-yloxyphenyl group using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Oxidation of the prop-2-en-1-yloxy group to form epoxides or other oxidized derivatives.

    Reduction: Reduction of the oxazolo[4,5-f]isoindole core to form reduced analogs.

    Substitution: Substitution reactions at the phenyl ring or the oxazolo[4,5-f]isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and bases for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield epoxides, while reduction could produce various reduced analogs of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: can be compared with other oxazolo[4,5-f]isoindole derivatives.

    Other similar compounds: Compounds with similar fused ring systems or those containing the oxazolo[4,5-f]isoindole core.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and prop-2-en-1-yloxyphenyl groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1212092-05-1

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

(1R,2R,6R,7R,8R,12S)-10-tert-butyl-5-(4-prop-2-enoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C23H26N2O4/c1-5-10-28-13-8-6-12(7-9-13)19-18-14-11-15(20(18)29-24-19)17-16(14)21(26)25(22(17)27)23(2,3)4/h5-9,14-18,20H,1,10-11H2,2-4H3/t14-,15+,16+,17-,18+,20+/m0/s1

InChI Key

DEHBZFXECLPMEV-PYCASWLRSA-N

Isomeric SMILES

CC(C)(C)N1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)[C@@H]4[C@H]3C(=NO4)C5=CC=C(C=C5)OCC=C

Canonical SMILES

CC(C)(C)N1C(=O)C2C3CC(C2C1=O)C4C3C(=NO4)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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